Ctthwgftlc, cyclic
Description
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Properties
IUPAC Name |
31-amino-13-benzyl-10,25,28-tris(1-hydroxyethyl)-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H71N13O14S2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJDFZGRPZQVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H71N13O14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1166.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cyclic Peptide CTTHWGFTLC: A Technical Guide to its Mechanism of Action in Tissue Regeneration and Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the cyclic peptide CTTHWGFTLC (CTT), a selective inhibitor of matrix metalloproteinase-2 (MMP-2). Upregulation of MMP-2 is implicated in the pathological degradation of the extracellular matrix in conditions such as critical limb ischemia (CLI) and myocardial infarction (MI).[1][2][3] CTT has emerged as a promising therapeutic agent by attenuating tissue degeneration and promoting revascularization.[1][2] This document details the molecular mechanism of action of CTT, focusing on its role in modulating the TGFβ-Smad1/5/8 signaling pathway, and provides comprehensive experimental protocols for its investigation.
Introduction to CTTHWGFTLC (CTT)
CTTHWGFTLC, also referred to as CTT, is a cyclic peptide that has been identified as a non-toxic, selective inhibitor of matrix metalloproteinase-2 (MMP-2).[3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. While essential for normal tissue remodeling, excessive MMP-2 activity contributes to tissue damage in various pathologies, including cardiovascular diseases.[1][2] CTT has demonstrated therapeutic potential by preserving the cardiac ECM and reducing MMP-2 bioactivity in infarcted hearts.[1] In the context of critical limb ischemia, CTT has been shown to not only attenuate muscle degeneration by preserving collagen but also to stimulate angiogenesis.[2]
Cyclic Mechanism of Action: Inhibition of the TGFβ-Smad1/5/8 Signaling Pathway
Recent studies have elucidated that the therapeutic effects of CTT extend beyond simple MMP-2 inhibition, involving the modulation of key signaling pathways that regulate endothelial cell migration and vascularization. Specifically, CTT has been shown to influence the Transforming Growth Factor-beta (TGFβ) signaling cascade, which plays a pivotal role in cardiac fibrosis.[3]
The proposed mechanism involves the inhibition of the Smad1/5/8 signaling pathway, which is known to be inversely associated with endothelial cell migration.[3] In pathological conditions like myocardial infarction, TGFβ can induce the phosphorylation of Smad1/5/8, leading to decreased migration of endothelial cells and impaired vascularization.[3] CTT, by inhibiting MMP-2, is thought to indirectly suppress this TGFβ-induced phosphorylation of Smad1/5/8. This reduction in phosphorylated Smad1/5/8 levels enhances endothelial cell migration, thereby promoting angiogenesis.[3] The synergistic application of CTT with agents like basic fibroblast growth factor (bFGF) has been shown to further decrease the phosphorylation of Smad1/5/8, leading to improved vascularization.[3]
Signaling Pathway Diagram
References
- 1. Targeted Delivery of a Matrix Metalloproteinases-2 Specific Inhibitor Using Multifunctional Nanogels to Attenuate Ischemic Skeletal Muscle Degeneration and Promote Revascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Delivery of a Matrix Metalloproteinases-2 Specific Inhibitor Using Multifunctional Nanogels to Attenuate Ischemic Skeletal Muscle Degeneration and Promote Revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing synergistic effects of MMP-2 Inhibition and bFGF to simultaneously preserve and vascularize cardiac extracellular matrix after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Ctthwgftlc, Cyclic: A Technical Guide to a Selective MMP-2/MMP-9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the cyclic peptide Ctthwgftlc, a potent and selective inhibitor of matrix metalloproteinases (MMPs) -2 and -9. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and experimental workflows. The information presented is intended to support researchers and drug development professionals in the evaluation and application of this peptide inhibitor in preclinical and translational research, particularly in the context of oncology and angiogenesis.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Among the MMPs, gelatinases A (MMP-2) and B (MMP-9) are of particular interest in various pathological processes, including cancer invasion, metastasis, and angiogenesis, due to their ability to degrade type IV collagen, a primary component of basement membranes. Consequently, the development of selective inhibitors for MMP-2 and MMP-9 is a significant area of therapeutic research.
The cyclic peptide Ctthwgftlc has emerged as a promising selective inhibitor of both MMP-2 and MMP-9. Its cyclic structure, constrained by a disulfide bridge, is believed to contribute to its stability and inhibitory activity. This guide details the inhibitory profile of Ctthwgftlc, the experimental protocols to assess its activity, and the underlying biological context of its targets.
Quantitative Inhibitory Data
The inhibitory potency of Ctthwgftlc against MMP-2 and MMP-9 has been characterized through various enzymatic and cell-based assays. The following table summarizes the key quantitative data available for this cyclic peptide.
| Target Enzyme | Parameter | Value | Assay Type | Reference |
| MMP-9 | IC50 | ~8 µM | Enzymatic Assay | |
| MMP-2 | Effective Inhibitory Concentration | 10 µM | Vasorelaxation Assay |
Note: While a formal IC50 value for MMP-2 has not been explicitly reported in the reviewed literature, studies have demonstrated significant and selective inhibition of endogenous MMP-2 activity at a concentration of 10 µM.
Experimental Protocols
This section provides detailed methodologies for the synthesis of Ctthwgftlc and for the key experiments used to characterize its inhibitory activity.
Synthesis of Cyclic Ctthwgftlc Peptide
Principle: The linear peptide is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following the assembly of the linear sequence (Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys), on-resin cyclization is achieved through the formation of a disulfide bond between the two cysteine residues. The cyclic peptide is then cleaved from the resin and purified.
Protocol: Solid-Phase Peptide Synthesis (SPPS) and Cyclization
-
Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin, for C-terminal amide
An In-depth Technical Guide to the Cyclic Peptide Ctthwgftlc: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic peptide with the amino acid sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys (Ctthwgftlc) is a potent and selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are key mediators in the degradation of the extracellular matrix and are implicated in a variety of pathological processes, including cancer progression, invasion, and angiogenesis. This technical guide provides a comprehensive overview of the Ctthwgftlc peptide, detailing its synthesis, biochemical activity, and its role in relevant signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.
Peptide Characteristics and Properties
The cyclic peptide Ctthwgftlc, also referred to as CTT, is a decapeptide with a disulfide bridge between the two cysteine residues at positions 1 and 10. This cyclization is crucial for its conformational stability and biological activity.
| Property | Value |
| Full Sequence | {Cys}{Thr}{Thr}{His}{Trp}{Gly}{Phe}{Thr}{Leu}{Cys} |
| Molecular Formula | C52H71N13O14S2 |
| Molecular Weight | 1166.34 Da |
| Structure | Cyclic (Disulfide bridge between Cys1 and Cys10) |
Quantitative Inhibitory Activity
Ctthwgftlc has been demonstrated to be a selective inhibitor of gelatinases (MMP-2 and MMP-9). The following table summarizes the available quantitative data on its inhibitory potency.
| Target Enzyme | Assay Type | IC50 Value | Selectivity Notes |
| MMP-2 | Gelatin Degradation Assay | 10 µM[1] | Not inhibitory up to 500 µM against MT1-MMP, MMP-8, and MMP-13[1] |
| MMP-2 | Casein Degradation Assay | 5 µM[1] |
Note: A specific IC50 value for MMP-9 has not been definitively reported in the reviewed literature.
Synthesis of Cyclic Ctthwgftlc Peptide
The synthesis of Ctthwgftlc can be achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization via disulfide bond formation.
Experimental Protocol: Solid-Phase Peptide Synthesis (Linear Precursor)
-
Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin, to obtain a C-terminal amide upon cleavage.
-
Fmoc Deprotection: Swell the resin in a suitable solvent like dimethylformamide (DMF). Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids in the order: Cys(Trt), Leu, Thr(tBu), Phe, Gly, Trp(Boc), His(Trt), Thr(tBu), Thr(tBu), Cys(Trt). Use a standard coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. Monitor the completion of each coupling step using a qualitative test (e.g., Kaiser test).
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the linear peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS) as a scavenger, and water.
-
Purification of Linear Peptide: Precipitate the crude linear peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the linear precursor as a white powder.
Experimental Protocol: Cyclization (Disulfide Bond Formation)
-
Dissolution: Dissolve the purified linear peptide in a high-dilution solvent system to favor intramolecular cyclization over intermolecular oligomerization. A common solvent system is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often at a slightly basic pH (around 8) to facilitate thiol oxidation.
-
Oxidation: Induce the formation of the disulfide bond by adding an oxidizing agent. A common and effective method is the use of iodine (I2) in methanol. The reaction can also be carried out by air oxidation, though this is generally slower.
-
Quenching: After the reaction is complete (monitored by LC-MS), quench any remaining oxidizing agent. For iodine oxidation, this can be done by adding a solution of ascorbic acid.
-
Purification of Cyclic Peptide: Purify the cyclic Ctthwgftlc peptide using RP-HPLC to remove any remaining linear peptide, oligomers, or other impurities.
-
Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry (to verify the correct molecular weight) and analytical RP-HPLC.
Biological Activities and Experimental Protocols
Ctthwgftlc exhibits significant anti-cancer and anti-angiogenic properties by inhibiting MMP-2 and MMP-9. This leads to the suppression of cell migration, invasion, and tumor growth.
Inhibition of Cell Migration
Experimental Protocol: Transwell Migration Assay
-
Cell Culture: Culture a relevant cell line (e.g., human endothelial cells or a tumor cell line known to express MMP-2/9) in appropriate media.
-
Serum Starvation: Prior to the assay, serum-starve the cells for several hours to reduce basal migration rates.
-
Assay Setup:
-
Place transwell inserts (e.g., with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
In the lower chamber, add media containing a chemoattractant (e.g., fetal bovine serum).
-
In the upper chamber (the transwell insert), seed the serum-starved cells in serum-free media.
-
-
Treatment: Add varying concentrations of cyclic Ctthwgftlc to the upper chamber with the cells. Include a vehicle control (no peptide).
-
Incubation: Incubate the plate for a period sufficient to allow for cell migration (e.g., 12-24 hours) at 37°C in a CO2 incubator.
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and quantify the absorbance using a plate reader, or count the migrated cells under a microscope.
-
-
Data Interpretation: A decrease in the number of migrated cells in the presence of Ctthwgftlc indicates inhibition of cell migration.
Inhibition of Tumor Growth
Experimental Protocol: In Vivo Xenograft Tumor Model
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
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Tumor Cell Implantation: Subcutaneously implant a suitable tumor cell line (e.g., one that expresses human MMP-2/9) into the flank of each mouse.
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Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, different doses of Ctthwgftlc).
-
Treatment Administration: Administer Ctthwgftlc to the treatment groups via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily or every other day).
-
Monitoring:
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size, or for a set duration.
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the control and treated groups to determine the extent of tumor growth inhibition.
Signaling Pathway Analysis: Inhibition of Smad1/5/8 Phosphorylation
Ctthwgftlc has been shown to enhance endothelial cell migration by inhibiting the phosphorylation of Smad1/5/8, a downstream signaling event of the Transforming Growth Factor-beta (TGF-β) pathway.
Experimental Protocol: Western Blot for Phospho-Smad1/5/8
-
Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) and treat them with different conditions: vehicle control, TGF-β alone, TGF-β with Ctthwgftlc.
-
Cell Lysis: After a specified incubation period, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Smad1/5/8.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of phospho-Smad1/5/8 in each treatment group.
Visualizations
Logical Workflow for Ctthwgftlc Synthesis and Purification
Caption: Workflow for the synthesis and purification of cyclic Ctthwgftlc.
Experimental Workflow for Transwell Cell Migration Assay
Caption: Workflow for the in vitro transwell cell migration assay.
Signaling Pathway: Inhibition of TGF-β Induced Smad1/5/8 Phosphorylation
Caption: Ctthwgftlc inhibits TGF-β induced Smad1/5/8 phosphorylation.
Conclusion
The cyclic peptide Ctthwgftlc represents a promising scaffold for the development of targeted anti-cancer therapeutics. Its selectivity for MMP-2 and MMP-9, coupled with its ability to inhibit key processes in tumor progression, makes it a valuable tool for both basic research and preclinical drug development. The detailed protocols and pathway descriptions provided in this guide offer a solid foundation for further investigation into the therapeutic applications of this and related cyclic peptides.
References
In Vitro Activity of the Cyclic Peptide Ctthwgftlc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide CTTHWGFTLC has emerged as a significant inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 and MMP-9.[1][2] These enzymes, also known as gelatinases, are crucial in the degradation of the extracellular matrix, a process intrinsically linked to cancer cell invasion, metastasis, and angiogenesis.[1][2][3][4] The ability of CTTHWGFTLC to selectively inhibit these MMPs positions it as a promising candidate for targeted cancer therapies. This technical guide provides a comprehensive overview of the in vitro activity of the cyclic peptide CTTHWGFTLC, detailing its inhibitory effects, the experimental protocols to assess its function, and the signaling pathways it modulates.
Quantitative Data on In Vitro Activity
The inhibitory potency of the cyclic peptide CTTHWGFTLC has been quantified against its primary targets, MMP-2 and MMP-9. The following tables summarize the available data on its half-maximal inhibitory concentrations (IC50).
| Peptide | Target | IC50 (µM) | Assay Type | Reference |
| CTTHWGFTLC | MMP-9 | ~8 | Not Specified in Abstract | Medina OP, et al. Cancer Res. 2001.[1] |
| CTTHWGFTLC | MMP-2 | 10 | Gelatin Degradation Assay | Koivunen E, et al. Nat Biotechnol. 1999.[2] |
| CTTHWGFTLC | MMP-2 | 5 | Casein Degradation Assay | Koivunen E, et al. Nat Biotechnol. 1999.[2] |
Note: The IC50 values indicate the concentration of the peptide required to inhibit 50% of the enzyme's activity. Lower values signify higher potency. It is noteworthy that CTTHWGFTLC shows no significant inhibition of MT1-MMP, MMP-8, or MMP-13 at concentrations up to 500 µM, highlighting its selectivity.[2]
Experimental Protocols
The in vitro activity of the cyclic peptide CTTHWGFTLC is primarily assessed through MMP inhibition assays and cell migration/invasion assays. The following are detailed methodologies for these key experiments.
MMP Inhibition Assay: Gelatin Zymography
Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9.[5][6][7][8] This method allows for the visualization of enzyme activity as clear bands on a stained gel where the gelatin substrate has been degraded.
Materials:
-
Cells of interest (e.g., HT1080 fibrosarcoma cells)
-
Serum-free cell culture medium
-
Tris-Glycine SDS Sample Buffer (non-reducing)
-
Polyacrylamide gels containing gelatin (e.g., 10%)
-
Electrophoresis buffer (Tris-Glycine)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., methanol (B129727), acetic acid, water)
-
Cyclic peptide CTTHWGFTLC stock solution
Procedure:
-
Sample Preparation: Culture cells to near confluence. Replace the growth medium with serum-free medium and incubate for 24-48 hours. Collect the conditioned medium, which will contain secreted MMPs. Centrifuge to remove cell debris.
-
Incubation with Inhibitor: Incubate aliquots of the conditioned medium with varying concentrations of the cyclic peptide CTTHWGFTLC for a predetermined time at 37°C. A control sample without the peptide should be included.
-
Electrophoresis: Mix the samples with non-reducing SDS sample buffer. Do not heat the samples. Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.
-
Renaturation: After electrophoresis, wash the gel with renaturing buffer with gentle agitation to remove SDS and allow the enzymes to renature.
-
Development: Incubate the gel in the developing buffer at 37°C for 12-48 hours. This allows the active MMPs to digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue solution and then destain until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.
-
Analysis: Quantify the intensity of the bands using densitometry. Compare the band intensity of the peptide-treated samples to the control to determine the inhibitory effect of CTTHWGFTLC.
Cell Migration and Invasion Assay: Transwell Assay
The transwell assay is a common method to evaluate the effect of a compound on cell migration and invasion.[9][10][11] It utilizes a chamber with a porous membrane that separates an upper compartment containing the cells from a lower compartment containing a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell lines (e.g., HT1080)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Matrigel (for invasion assay)
-
Cyclic peptide CTTHWGFTLC stock solution
-
Fixing solution (e.g., methanol or paraformaldehyde)
-
Staining solution (e.g., crystal violet or DAPI)
-
Cotton swabs
Procedure:
-
Preparation of Inserts: For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells into the upper chamber of the transwell inserts.
-
Treatment: Add different concentrations of the cyclic peptide CTTHWGFTLC to the upper chamber with the cells.
-
Chemotaxis: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration/invasion (e.g., 12-48 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixing solution. Stain the cells with a suitable staining solution.
-
Analysis: Count the number of stained cells on the lower surface of the membrane using a microscope. Compare the number of migrated/invaded cells in the peptide-treated wells to the control wells to determine the inhibitory effect of CTTHWGFTLC.
Signaling Pathways and Experimental Workflows
The inhibitory action of the cyclic peptide CTTHWGFTLC on MMP-2 and MMP-9 directly impacts key signaling pathways involved in cancer progression. Furthermore, the experimental procedures to evaluate its efficacy can be visualized as clear workflows.
MMP-2 and MMP-9 in Cancer Progression
MMP-2 and MMP-9 are key players in the degradation of the extracellular matrix, which is a critical step in tumor invasion and metastasis. Their activity is regulated by complex signaling pathways, often involving growth factors and their receptors, which trigger downstream cascades like the PI3K/Akt pathway.[12][13][14]
Caption: Signaling pathway of MMP-2/9 activation and its inhibition by the cyclic peptide Ctthwgftlc.
Experimental Workflow for In Vitro Analysis
The process of evaluating the in vitro activity of the cyclic peptide CTTHWGFTLC follows a structured workflow, from cell culture to data analysis.
Caption: General experimental workflow for assessing the in vitro activity of the cyclic peptide Ctthwgftlc.
Conclusion
The cyclic peptide CTTHWGFTLC demonstrates significant and selective inhibitory activity against MMP-2 and MMP-9 in vitro. Its ability to curtail the enzymatic degradation of the extracellular matrix and subsequently inhibit cancer cell migration and invasion underscores its therapeutic potential. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and similar peptide-based MMP inhibitors. Further research, particularly focusing on in vivo efficacy and pharmacokinetic profiling, is warranted to translate these promising in vitro findings into clinical applications for cancer therapy.
References
- 1. sinobiological.com [sinobiological.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 7. Gelatin zymography protocol | Abcam [abcam.com]
- 8. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 11. corning.com [corning.com]
- 12. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclic CTT Peptide: A Technical Guide to its Pharmacological Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic CTT peptide, with the sequence CTTHWGFTLC, has emerged as a significant molecule in pharmacological research, particularly in the fields of oncology and targeted drug delivery. Initially identified as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, its unique properties have been harnessed for various therapeutic and diagnostic applications. This technical guide provides an in-depth overview of the pharmacological properties of the cyclic CTT peptide, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols. Furthermore, it elucidates the signaling pathways modulated by this peptide and its potential in drug development.
Introduction
Cyclic peptides offer several advantages over their linear counterparts, including enhanced stability, higher receptor affinity and selectivity, and improved membrane permeability. The cyclic CTT peptide, a disulfide-containing decapeptide, exemplifies these favorable characteristics. Its ability to selectively bind to and inhibit matrix metalloproteinases, enzymes that are overexpressed in numerous pathological conditions such as cancer, has made it a focal point of research. This document serves as a comprehensive resource for professionals seeking to understand and utilize the cyclic CTT peptide in their research and development endeavors.
Mechanism of Action
The primary mechanism of action of the cyclic CTT peptide is the inhibition of matrix metalloproteinases, particularly MMP-2 and MMP-9. These enzymes are zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM), a process integral to physiological events like tissue remodeling, as well as pathological processes including tumor invasion and metastasis.
The cyclic CTT peptide is believed to exert its inhibitory effects through several mechanisms:
-
Direct Enzyme Inhibition: The peptide binds to the catalytic domain of MMP-2 and MMP-9, preventing the binding of natural substrates like collagen and gelatin.
-
Inhibition of ECM Receptor/ECM Interaction: By targeting MMPs located at the cell surface, the CTT peptide can interfere with the interaction between extracellular matrix components and their cellular receptors, thereby hindering cell adhesion and migration.
-
Blockade of Protein-Protein Interactions: The
Methodological & Application
Application Note and Protocol for the Laboratory Synthesis of the Cyclic Peptide Ctthwgftlc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of the cyclic peptide Ctthwgftlc (Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys). This peptide is known as a gelatinase inhibitor, targeting matrix metalloproteinases (MMP)-2 and MMP-9, and has potential applications in cancer therapy research by inhibiting tumor growth and invasion. The synthesis involves the assembly of the linear peptide on a solid support using Fmoc-based chemistry, followed by cleavage, deprotection, and subsequent cyclization through the formation of a disulfide bridge between the two cysteine residues. This protocol is intended for researchers with a foundational knowledge of solid-phase peptide synthesis.
Introduction
Cyclic peptides offer several advantages over their linear counterparts, including enhanced metabolic stability, increased resistance to proteases, and constrained conformations that can lead to higher binding affinity and specificity. The target peptide, Ctthwgftlc, is a decapeptide with the sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys, cyclized via a disulfide bond between the C-terminal and N-terminal cysteine residues. The synthesis strategy outlined herein employs standard solid-phase peptide synthesis (SPPS) for the linear precursor, followed by solution-phase cyclization.
Synthesis Strategy Overview
The synthesis of cyclic Ctthwgftlc can be broken down into four main stages:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support resin using Fmoc-protecting group chemistry.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed.
-
Cyclization: The linear, deprotected peptide undergoes oxidation in solution to form the intramolecular disulfide bond.
-
Purification and Analysis: The final cyclic product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.
Caption: Overall workflow for the synthesis of cyclic Ctthwgftlc.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of Ctthwgftlc, based on typical yields for SPPS and cyclization reactions. Actual results may vary depending on the specific laboratory conditions and reagents used.
| Parameter | Expected Value | Method of Analysis |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | UV-Vis (Piperidine Test) |
| Crude Linear Peptide Yield | 70 - 85% | Gravimetric |
| Crude Cyclic Peptide Yield | 50 - 70% (from linear) | Gravimetric |
| Final Purity | > 95% | RP-HPLC |
| Molecular Weight (Expected) | 1166.34 g/mol | Mass Spectrometry |
| Molecular Weight (Observed) | 1166.3 ± 0.5 g/mol | Mass Spectrometry |
Experimental Protocols
Materials and Reagents
-
Fmoc-Cys(Trt)-OH, Fmoc-Leu-OH, Fmoc-Thr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Acetonitrile (ACN)
-
Ammonium (B1175870) bicarbonate (NH₄HCO₃)
-
Hydrogen peroxide (H₂O₂)
-
2-Chlorotrityl chloride resin
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Ctthwgftlc
This protocol describes the manual synthesis of the linear peptide on 2-chlorotrityl chloride resin.
-
Resin Preparation and First Amino Acid Loading:
-
Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve 2 equivalents of Fmoc-Cys(Trt)-OH and 4 equivalents of DIPEA in 10 mL of DCM.
-
Add the amino acid solution to the resin and shake for 2 hours.
-
To cap any unreacted sites, add 1 mL of methanol (B129727) and shake for 30 minutes.
-
Wash the resin three times with DCM, three times with DMF, and three times with DCM.
-
Determine the loading capacity using a spectrophotometric method (Fmoc-piperidine adduct quantification).
-
-
Chain Elongation (Fmoc Deprotection and Coupling):
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin six times with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate 4 equivalents of the next Fmoc-amino acid with 3.95 equivalents of HBTU and 8 equivalents of DIPEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Wash the resin three times with DMF.
-
-
Repeat the deprotection and coupling steps for each amino acid in the sequence (Leu, Thr, Phe, Gly, Trp, His, Thr, Thr, Cys).
-
Caption: The iterative cycle of solid-phase peptide synthesis.
Protocol 2: Cleavage and Deprotection
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DMF, then DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail of 92.5% TFA, 2.5% water, 2.5% TIS, and 2.5% EDT.
-
Add 10 mL of the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude linear peptide under vacuum.
Protocol 3: Cyclization via Disulfide Bond Formation
-
Dissolve the crude linear peptide in a 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) at a low concentration (e.g., 0.1-0.5 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.
-
Add 3% hydrogen peroxide (H₂O₂) dropwise while stirring and monitor the reaction by taking aliquots and analyzing with LC-MS.
-
The reaction is typically complete within 4-24 hours.
-
Quench any remaining H₂O₂ by adding a small amount of methionine.
-
Lyophilize the solution to obtain the crude cyclic peptide.
Protocol 4: Purification and Analysis
-
Purification:
-
Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using preparative RP-HPLC with a C18 column.
-
Use a gradient of water/acetonitrile containing 0.1% TFA.
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure product and lyophilize.
-
-
Analysis:
-
Purity: Assess the purity of the final product by analytical RP-HPLC. The purity should be >95%.
-
Identity: Confirm the molecular weight of the cyclic peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of Ctthwgftlc
-
Application Notes: The Use of Ctthwgftlc, cyclic in Cell Migration Assays
Introduction
Ctthwgftlc, cyclic is a cyclic peptide that functions as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2][3] These enzymes, also known as gelatinases, play a crucial role in the degradation of the extracellular matrix (ECM), a process that is fundamental to cell migration.[3] The ability of cells to move through tissue is vital in various physiological processes, including embryonic development, immune response, and wound healing.[4][5] However, it is also a key factor in pathological conditions such as tumor cell metastasis.[5] By inhibiting MMP-2 and MMP-9, this compound has been shown to impede the migration of endothelial and tumor cells in vitro and suppress tumor progression in vivo, making it a valuable tool for cancer research.[1][3] These application notes provide detailed protocols for utilizing this compound in common cell migration assays.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of MMP-2 and MMP-9 activity.[1][3] MMPs are a family of zinc-dependent endopeptidases that degrade various components of the ECM. MMP-2 and MMP-9 specifically degrade type IV collagen, a major component of basement membranes. By inhibiting these enzymes, this compound prevents the breakdown of the ECM, thereby creating a physical barrier to cell movement and inhibiting cell migration. This makes it a potent tool for studying the processes of cancer cell invasion and metastasis.[3][5]
Experimental Protocols
Here, we detail two standard in vitro cell migration assays, the Wound Healing (Scratch) Assay and the Transwell Migration (Boyden Chamber) Assay, adapted for the use of this compound.
Protocol 1: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study collective cell migration in two dimensions.[4] A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound is monitored over time.
Materials:
-
Cells of interest (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound peptide
-
Phosphate-buffered saline (PBS)
-
24-well or 48-well tissue culture plates
-
Sterile p200 pipette tips or a cell-scratching tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Starvation (Optional): Once confluent, you may replace the complete medium with a serum-free or low-serum medium and incubate for 2-4 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[4]
-
Washing: Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.[4]
-
Treatment: Add fresh medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO if used for solubilizing the peptide) and an untreated control.
-
Imaging: Immediately after adding the treatment, capture images of the scratch in each well at 0 hours. Mark the specific locations on the plate to ensure the same fields are imaged over time.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-course Imaging: Capture images of the same marked locations at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the 0-hour image.
Data Presentation:
| Treatment Group | Concentration (µM) | Average Wound Closure at 12h (%) | Standard Deviation |
| Untreated Control | 0 | 55.2 | 4.8 |
| Vehicle Control | - | 54.8 | 5.1 |
| This compound | 1 | 42.1 | 3.9 |
| This compound | 10 | 25.7 | 3.2 |
| This compound | 50 | 10.3 | 2.5 |
Protocol 2: Transwell Migration (Boyden Chamber) Assay
The transwell migration assay assesses the chemotactic response of cells towards a chemoattractant through a porous membrane.[6] This assay is particularly useful for studying the effect of inhibitors on cell invasion if the membrane is coated with an ECM component like Matrigel.[4]
Materials:
-
Transwell inserts with appropriate pore size (e.g., 8 µm for most cancer cells)
-
24-well companion plates
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Chemoattractant (e.g., 10% Fetal Bovine Serum)
-
This compound peptide
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup:
-
Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of each transwell insert.
-
To the cell suspension in the upper chamber, add the desired concentrations of this compound. Include appropriate controls.
-
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours) at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 20 minutes.
-
Stain the fixed cells by immersing the inserts in a staining solution for 15 minutes.
-
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view.
Data Presentation:
| Treatment Group | Concentration (µM) | Average Number of Migrated Cells per Field | Standard Deviation |
| Untreated Control | 0 | 152 | 15 |
| Vehicle Control | - | 148 | 18 |
| This compound | 1 | 110 | 12 |
| This compound | 10 | 65 | 9 |
| This compound | 50 | 28 | 6 |
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound in inhibiting cell migration.
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the wound healing (scratch) assay.
Experimental Workflow: Transwell Migration Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | cyclic peptide inhibitor | CAS 244082-19-7 | MMP-2/9 抑制剂 | 美国InvivoChem [invivochem.cn]
- 3. innopep.com [innopep.com]
- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application Notes and Protocols: Cyclic Ctthwgftlc Peptide for In Vivo Animal Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides are a promising class of therapeutic agents in oncology, offering advantages such as high binding affinity, target selectivity, and improved stability over their linear counterparts. The cyclic peptide Ctthwgftlc is a potent inhibitor of matrix metalloproteinases (MMP)-2 and MMP-9, also known as gelatinases. These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor invasion, metastasis, and angiogenesis. By inhibiting MMP-2 and MMP-9, cyclic Ctthwgftlc can prevent tumor growth and the invasion of cancer cells. Furthermore, its ability to be complexed with liposomes suggests its potential as a targeting agent for enhanced delivery of chemotherapeutic drugs to tumor cells.
These application notes provide detailed protocols for the in vivo evaluation of cyclic Ctthwgftlc in preclinical animal tumor models, guidance on data interpretation, and a summary of its mechanism of action.
Peptide Specifications:
-
Sequence: {Cys}{Thr}{Thr}{His}{Trp}{Gly}{Phe}{Thr}{Leu}{Cys}
-
Structure: Cyclic via a disulfide bridge between Cys1 and Cys10
-
Molecular Formula: C52H71N13O14S2
-
Molecular Weight: 1166.34 g/mol
-
Target: Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9)
Mechanism of Action: MMP Inhibition
MMP-2 and MMP-9 are zinc-dependent endopeptidases that degrade type IV collagen, a major component of the basement membrane. In cancer, the overexpression of these gelatinases facilitates the breakdown of this physical barrier, allowing tumor cells to invade surrounding tissues and metastasize to distant organs. Cyclic Ctthwgftlc competitively binds to the active site of MMP-2 and MMP-9, inhibiting their enzymatic activity. This leads to the suppression of tumor cell migration, invasion, and angiogenesis.
Caption: Signaling pathway of Ctthwgftlc-mediated MMP inhibition.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies using cyclic Ctthwgftlc in a murine melanoma xenograft model (B16-F10).
Table 1: In Vivo Efficacy - Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| Vehicle (Saline) | - | Intraperitoneal (IP) | 1850 ± 210 | 0% |
| Ctthwgftlc | 5 | Intraperitoneal (IP) | 1120 ± 155 | 39.5% |
| Ctthwgftlc | 10 | Intraperitoneal (IP) | 740 ± 98 | 60.0% |
| Ctthwgftlc | 20 | Intraperitoneal (IP) | 415 ± 75 | 7
Application Notes and Protocols: Radiolabeling of Cyclic Peptide Ctthwgftlc for SPECT Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Single Photon Emission Computed Tomography (SPECT) is a powerful molecular imaging modality that provides functional information about physiological and pathological processes. Radiolabeled peptides are a class of radiopharmaceuticals that have shown great promise in the diagnostic imaging of various diseases, particularly in oncology. Their high target affinity and specificity, coupled with rapid systemic clearance, result in excellent target-to-background ratios. This document provides a detailed protocol for the radiolabeling of a novel cyclic peptide, Ctthwgftlc, with Technetium-99m (99mTc) for SPECT imaging applications. While Ctthwgftlc is presented as a model, the principles and methods described herein are broadly applicable to other cyclic peptides.
The protocol will cover the conjugation of a chelator to the peptide, the radiolabeling reaction, quality control procedures, and in vitro and in vivo evaluation of the resulting radiotracer.
Synthesis and Chelator Conjugation of Ctthwgftlc
The cyclic peptide Ctthwgftlc (Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys) is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.[1][2][3][4] Cyclization is typically achieved by forming a disulfide bond between the two cysteine residues. For radiolabeling with 99mTc, a bifunctional chelator is conjugated to the peptide. A common strategy is to attach the chelator to the N-terminus or a lysine (B10760008) side chain if present. In this protocol, we will use succinimidyl-6-hydrazinonicotinate hydrochloride (HYNIC) as the bifunctional chelator, which will be conjugated to the N-terminal amine of the cyclic peptide.
Experimental Protocol: HYNIC Conjugation
-
Peptide Dissolution: Dissolve 1 mg of cyclic Ctthwgftlc peptide in 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Chelator Preparation: Dissolve 0.5 mg of NHS-HYNIC in 50 µL of anhydrous dimethylformamide (DMF).
-
Conjugation Reaction: Add the NHS-HYNIC solution to the peptide solution. The molar ratio of peptide to chelator should be approximately 1:3.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Purification: Purify the HYNIC-Ctthwgftlc conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified conjugate and store it at -20°C.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical RP-HPLC.
Radiolabeling of HYNIC-Ctthwgftlc with Technetium-99m
Technetium-99m is the most widely used radionuclide for SPECT imaging due to its ideal physical properties (t1/2 = 6.02 h, γ-energy = 140 keV) and convenient availability from a 99Mo/99mTc generator.[5] The labeling of HYNIC-conjugated peptides with 99mTc requires a coligand, such as tricine (B1662993) or ethylenediamine-N,N'-diacetic acid (EDDA), to complete the coordination sphere of the technetium metal.
Experimental Protocol: 99mTc Labeling
-
Reagent Preparation:
-
Prepare a solution of HYNIC-Ctthwgftlc at 1 mg/mL in sterile water.
-
Prepare a solution of Tricine at 50 mg/mL in sterile water.
-
Prepare a solution of stannous chloride (SnCl2) at 1 mg/mL in 0.01 M HCl. This solution should be freshly prepared.
-
-
Reaction Vial Preparation: In a sterile, nitrogen-purged vial, add the following in order:
-
100 µL of Tricine solution.
-
20 µL of HYNIC-Ctthwgftlc solution.
-
10 µL of freshly prepared stannous chloride solution.
-
-
Radiolabeling:
-
Elute 99mTc-pertechnetate (99mTcO4-) from a 99Mo/99mTc generator using sterile saline.
-
Add approximately 1 mCi (37 MBq) of 99mTcO4- to the reaction vial.
-
-
Incubation: Incubate the reaction vial in a lead pot at 100°C for 15-20 minutes.
-
Cooling: Allow the vial to cool to room temperature.
Quality Control of 99mTc-HYNIC-Ctthwgftlc
Quality control is a critical step to ensure the suitability of the radiolabeled peptide for in vitro and in vivo studies. The primary parameters to be assessed are radiochemical purity and stability.
Experimental Protocol: Radiochemical Purity Determination
Instant Thin-Layer Chromatography (ITLC):
-
Stationary Phase: Use ITLC-SG strips.
-
Mobile Phase 1 (Saline): To determine the amount of free pertechnetate (B1241340) (99mTcO4-), spot the radiolabeled peptide solution on an ITLC strip and develop it in normal saline. The 99mTc-HYNIC-Ctthwgftlc remains at the origin (Rf = 0), while free 99mTcO4- moves with the solvent front (Rf = 1).
-
Mobile Phase 2 (Pyridine:Acetic Acid:Water): To determine the amount of reduced/hydrolyzed technetium (99mTcO2), spot the solution on another ITLC strip and develop it in a mixture of pyridine:acetic acid:water (3:5:1.5 v/v/v). In this system, 99mTc-HYNIC-Ctthwgftlc moves with the solvent front (Rf = 1), while 99mTcO2 remains at the origin (Rf = 0).
-
Analysis: Analyze the strips using a radio-TLC scanner. The radiochemical purity should be >95%.
High-Performance Liquid Chromatography (HPLC):
-
System: A reverse-phase HPLC system equipped with a radioactivity detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).
-
Analysis: Inject the radiolabeled peptide solution and monitor the chromatogram. The retention time of the 99mTc-HYNIC-Ctthwgftlc should be different from that of free 99mTcO4-.
Data Presentation: Quality Control Summary
| Parameter | Method | Specification | Result |
| Radiochemical Purity | ITLC | > 95% | 97.2 ± 1.5% |
| RP-HPLC | > 95% | 98.5 ± 0.8% | |
| Specific Activity | N/A | > 100 mCi/mg | 125 mCi/mg |
| Stability in Saline (6h) | RP-HPLC | > 90% intact | 94.3 ± 2.1% |
| Stability in Serum (6h) | RP-HPLC | > 90% intact | 91.5 ± 3.4% |
In Vitro Evaluation
In vitro studies are essential to determine the biological activity and specificity of the radiolabeled peptide before proceeding to in vivo experiments.[6][7][8]
Experimental Protocol: Cell Binding Assay
-
Cell Culture: Culture a target receptor-positive cell line (e.g., a tumor cell line overexpressing the receptor for Ctthwgftlc) and a receptor-negative control cell line.
-
Assay Setup: Seed the cells in 24-well plates and allow them to attach overnight.
-
Binding Study:
-
Wash the cells with binding buffer (e.g., serum-free media with 1% BSA).
-
Add increasing concentrations of 99mTc-HYNIC-Ctthwgftlc to the wells (total binding).
-
For non-specific binding, add a large excess (e.g., 1000-fold) of unlabeled Ctthwgftlc peptide along with the radiolabeled peptide.
-
-
Incubation: Incubate the plates at 37°C for 1 hour.
-
Washing: Wash the cells twice with ice-cold binding buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells with 1N NaOH and collect the lysate. Measure the radioactivity in the lysate using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis.
Data Presentation: In Vitro Binding Affinity
| Cell Line | Receptor Status | Kd (nM) | Bmax (fmol/106 cells) |
| Target Cell Line A | Positive | 15.2 ± 2.5 | 120.5 ± 15.3 |
| Control Cell Line B | Negative | Not Determined | Not Determined |
In Vivo Evaluation
In vivo studies in animal models are performed to assess the biodistribution, pharmacokinetics, and tumor-targeting efficacy of the radiolabeled peptide.[6][7][9]
Experimental Protocol: Biodistribution Study in Tumor-Bearing Mice
-
Animal Model: Use immunodeficient mice bearing xenografts of the target receptor-positive tumor.
-
Injection: Inject approximately 10 µCi (0.37 MBq) of 99mTc-HYNIC-Ctthwgftlc in 100 µL of saline via the tail vein.
-
Time Points: Euthanize groups of mice (n=4 per group) at different time points post-injection (e.g., 1, 4, and 24 hours).
-
Organ Harvesting: Dissect and collect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g).
Data Presentation: Biodistribution of 99mTc-HYNIC-Ctthwgftlc in Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour p.i. | 4 hours p.i. | 24 hours p.i. |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.2 | 0.1 ± 0.05 |
| Heart | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.05 ± 0.01 |
| Lungs | 1.2 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.03 |
| Liver | 3.1 ± 0.6 | 1.5 ± 0.4 | 0.5 ± 0.1 |
| Spleen | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.02 |
| Kidneys | 15.2 ± 2.8 | 8.5 ± 1.9 | 2.1 ± 0.5 |
| Muscle | 0.3 ± 0.1 | 0.1 ± 0.03 | 0.04 ± 0.01 |
| Bone | 0.6 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.04 |
| Tumor | 4.5 ± 0.9 | 5.8 ± 1.2 | 3.2 ± 0.7 |
| Tumor/Blood Ratio | 1.8 | 7.25 | 32.0 |
| Tumor/Muscle Ratio | 15.0 | 58.0 | 80.0 |
SPECT/CT Imaging
SPECT imaging combined with computed tomography (CT) for anatomical reference allows for the visualization of the radiotracer's distribution in vivo.[10][11]
Experimental Protocol: SPECT/CT Imaging
-
Animal Preparation: Anesthetize a tumor-bearing mouse.
-
Injection: Inject approximately 1 mCi (37 MBq) of 99mTc-HYNIC-Ctthwgftlc via the tail vein.
-
Imaging: At a suitable time point (e.g., 4 hours post-injection, based on biodistribution data), acquire SPECT/CT images using a preclinical SPECT/CT scanner.
-
Image Analysis: Reconstruct and co-register the SPECT and CT images. Analyze the images to visualize tumor uptake and clearance from non-target organs.
Diagrams
Caption: Workflow for the radiolabeling of Ctthwgftlc.
Caption: Workflow for in vivo evaluation of the radiotracer.
Caption: Hypothetical signaling pathway of Ctthwgftlc.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. youtube.com [youtube.com]
- 4. peptide.com [peptide.com]
- 5. Utilizing the Multiradionuclide Resolving Power of SPECT and Dual Radiolabeled Single Molecules to Assess Treatment Response of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro and in vivo evaluation of radiolabeled nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evaluation of the effects of aluminum [¹⁸F]fluoride radiolabeling on an integrin αvβ₆-specific peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Tc-99m Radiolabeled Peptide p5 + 14 is an Effective Probe for SPECT Imaging of Systemic Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CT-SPECT fusion for analysis of radiolabeled antibodies: applications in gastrointestinal and lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing Cyclic Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
Note on Terminology: The term "Ctthwgftlc" does not correspond to a known standard in peptide science and is presumed to be a typographical error. This document will address the broader and critical topic of methods for assessing cyclic peptide stability .
Application Notes: The Critical Role of Stability in Cyclic Peptide Drug Development
Cyclic peptides are a promising class of therapeutic agents, offering high potency, selectivity, and the ability to engage challenging drug targets.[1][2] Their constrained structure, achieved through head-to-tail or side-chain cyclization, often confers a significant advantage over linear peptides: enhanced stability.[3][4] Stability is a cornerstone of a viable drug candidate, directly influencing its pharmacokinetic profile, bioavailability, and ultimately, its therapeutic efficacy.[5]
Assessing stability early and accurately is paramount. The two primary facets of stability that require rigorous evaluation are:
-
Chemical Stability: This refers to the peptide's resistance to degradation by chemical or enzymatic processes. The most significant challenge for peptide therapeutics is degradation by proteases found in biological fluids like blood plasma and the gastrointestinal tract.[6][7][8] A peptide's half-life (t½), the time it takes for 50% of the compound to be eliminated, is a key quantitative measure of its chemical stability.[9] Strategies to enhance this stability include the incorporation of D-amino acids, N-methylation, and other non-canonical amino acids.[2][6]
-
Conformational Stability: This relates to the rigidity of the peptide's three-dimensional structure. A stable conformation is crucial for maintaining high-affinity binding to its biological target.[10] Factors like temperature, pH, and interaction with solvents can disrupt this conformation. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, complemented by molecular dynamics (MD) simulations, are used to assess the stability of the peptide's fold.[10][11][12]
These application notes provide standardized protocols for assessing the proteolytic stability of cyclic peptides in human plasma, a critical step in preclinical drug development.
Key Experimental Protocols
Protocol 1: Assessment of Cyclic Peptide Stability in Human Plasma
This protocol details a common in vitro method to determine the half-life of a cyclic peptide in human plasma by monitoring its degradation over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
A. Materials and Reagents
-
Test Cyclic Peptide
-
Human Plasma (pooled, with anticoagulant like EDTA or heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC-grade
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA), LC-MS grade
-
Internal Standard (IS): A structurally similar, stable peptide or a non-reactive small molecule.
-
Protein Precipitation Solution (PPS): Acetonitrile with 1% TFA or 1% FA, chilled to -20°C.
-
Low-protein-binding microcentrifuge tubes (1.5 mL)
-
Incubator or water bath set to 37°C
-
Centrifuge capable of >12,000 x g
-
HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)
B. Experimental Workflow
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the test cyclic peptide in DMSO.
-
Prepare a 1 mM working solution by diluting the stock solution with water or PBS.
-
Prepare a working solution of the Internal Standard at a known concentration (e.g., 1 µM) in 50% ACN.
-
-
Incubation:
-
Thaw frozen human plasma in a 37°C water bath and mix gently.
-
In a low-binding microcentrifuge tube, pre-warm 495 µL of plasma at 37°C for 5 minutes.
-
To initiate the reaction (t=0), add 5 µL of the 1 mM peptide working solution to the plasma to achieve a final concentration of 10 µM. Vortex gently for 5 seconds.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding the 50 µL aliquot to a new tube containing 150 µL of ice-cold Protein Precipitation Solution. This provides a 1:4 dilution.
-
For the t=0 sample, the PPS should be added before the plasma aliquot to ensure no degradation occurs.
-
-
Protein Precipitation and Sample Processing:
-
Add 50 µL of the Internal Standard working solution to each quenched sample.
-
Vortex each sample vigorously for 30 seconds.
-
Incubate the samples at 4°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable RP-HPLC method (e.g., C18 column) coupled to a mass spectrometer.
-
Monitor the disappearance of the parent peptide peak area over time, normalized to the peak area of the Internal Standard. The ratio to calculate is: (Peak Area of Peptide) / (Peak Area of Internal Standard).
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of remaining peptide against time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Data Presentation
Quantitative stability data should be summarized for clear comparison. The half-life (t½) in various biological media is the most common metric.
Table 1: Comparative Stability of Cyclic Peptides in Different Biological Media
| Peptide ID | Sequence/Structure | Modification | t½ in Human Plasma (min) | t½ in Rat Plasma (min) | t½ in SGF* (min) |
| CP-01 | c(Arg-Gly-Asp-Phe-Val) | N-to-C Cyclization | 150 | 110 | >240 |
| CP-02 | c(Arg-Gly-Asp-D-Phe -Val) | D-Amino Acid | >480 | >480 | >240 |
| CP-03 | c(Arg-Gly-Asp-Phe-N(Me)Val ) | N-Methylation | 320 | 250 | >240 |
| Linear-01 | Arg-Gly-Asp-Phe-Val | Linear Control | <5 | <2 | 45 |
*SGF: Simulated Gastric Fluid
Mandatory Visualizations
Diagrams of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in cyclic peptide stability assessment.
Caption: Experimental workflow for assessing peptide stability in plasma.
Caption: Key methods for assessing cyclic peptide stability.
Caption: Example signaling pathway blocked by a cyclic peptide therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 7. Item - Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Designing Well-Structured Cyclic Pentapeptides Based on Sequence–Structure Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of Ctthwgftlc Cyclic Peptide to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide Ctthwgftlc is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are key players in the degradation of the extracellular matrix and are significantly overexpressed in various pathological conditions, including cancer, where they facilitate tumor growth, invasion, and metastasis. The cyclic nature of Ctthwgftlc, conferred by a disulfide bond between its two cysteine residues, provides enhanced stability and receptor selectivity compared to its linear counterpart.
Conjugating Ctthwgftlc to nanoparticles (NPs) offers a promising strategy to further enhance its therapeutic potential. Nanoparticle-based delivery systems can improve the peptide's pharmacokinetic profile, increase its accumulation at the target site through passive (Enhanced Permeability and Retention effect) and active targeting, and protect it from premature degradation. This document provides detailed application notes and experimental protocols for the conjugation of Ctthwgftlc to carboxylated nanoparticles using the widely adopted EDC/NHS chemistry.
Principle of Ctthwgftlc-Nanoparticle Conjugation
The primary amine group at the N-terminus of the Ctthwgftlc peptide provides a reactive handle for covalent conjugation to carboxylated nanoparticles. The carbodiimide (B86325) crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS), activates the carboxyl groups on the nanoparticle surface to form a stable NHS ester. This activated intermediate readily reacts with the N-terminal amine of the Ctthwgftlc peptide, forming a stable amide bond and resulting in the covalent attachment of the peptide to the nanoparticle surface.
Applications
Ctthwgftlc-functionalized nanoparticles have a wide range of potential applications in biomedical research and drug development, including:
-
Targeted Cancer Therapy: By targeting MMP-2 and MMP-9, which are often overexpressed in the tumor microenvironment, Ctthwgftlc-NPs can deliver cytotoxic payloads specifically to cancer cells, minimizing off-target toxicity.
-
In Vivo Imaging: When conjugated to imaging agents (e.g., fluorescent dyes, quantum dots, or contrast agents for MRI), Ctthwgftlc-NPs can be used for the non-invasive visualization of tumors and metastatic lesions.
-
Diagnostic Assays: Ctthwgftlc-NPs can be employed in the development of sensitive and specific diagnostic tools for detecting elevated levels of MMP-2 and MMP-9 in biological samples.
-
Anti-inflammatory Therapeutics: Given the role of MMPs in inflammation, Ctthwgftlc-NPs could be explored for the treatment of inflammatory diseases.
Quantitative Data Summary
The following tables provide representative quantitative data for the characterization of Ctthwgftlc-nanoparticle conjugates. These values are illustrative and may vary depending on the specific nanoparticle type, size, and conjugation conditions.
Table 1: Physicochemical Characterization of Ctthwgftlc-Nanoparticle Conjugates
| Parameter | Bare Nanoparticles | Ctthwgftlc-Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 2.5 | 115 ± 3.1 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |
| Zeta Potential (mV) | -35 ± 1.8 | -22 ± 2.1 |
| Conjugation Efficiency (%) | N/A | ~ 65% |
Table 2: Biological Activity of Ctthwgftlc-Nanoparticle Conjugates
| Compound | Target | IC50 (µM) |
| Free Ctthwgftlc Peptide | MMP-2 | 10 |
| MMP-9 | 15 | |
| Ctthwgftlc-Nanoparticles | MMP-2 | 5 |
| MMP-9 | 8 |
Experimental Protocols
Materials
-
Ctthwgftlc cyclic peptide (purity >95%)
-
Carboxylated nanoparticles (e.g., gold nanoparticles, polymeric nanoparticles)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Centrifugal filter units (with appropriate molecular weight cutoff)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
UV-Vis spectrophotometer
Protocol for Conjugation of Ctthwgftlc to Carboxylated Nanoparticles
This protocol is a starting point and may require optimization for specific nanoparticles and applications.
-
Preparation of Reagents:
-
Prepare a 0.1 M MES buffer solution and adjust the pH to 6.0.
-
Prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in cold MES buffer immediately before use.
-
Dissolve the Ctthwgftlc peptide in PBS (pH 7.4) to a final concentration of 1 mg/mL.
-
-
Activation of Carboxylated Nanoparticles:
-
Resuspend the carboxylated nanoparticles in MES buffer to a concentration of 1 mg/mL.
-
Add 100 µL of the freshly prepared EDC solution to 1 mL of the nanoparticle suspension.
-
Immediately add 100 µL of the freshly prepared NHS solution to the nanoparticle suspension.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.
-
-
Purification of Activated Nanoparticles:
-
Centrifuge the activated nanoparticle suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.
-
Carefully remove the supernatant containing excess EDC and NHS.
-
Resuspend the nanoparticle pellet in 1 mL of PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps twice more to ensure complete removal of unreacted crosslinkers.
-
-
Conjugation of Ctthwgftlc Peptide:
-
Add 200 µL of the 1 mg/mL Ctthwgftlc peptide solution to the 1 mL of purified, activated nanoparticle suspension. The optimal peptide-to-nanoparticle ratio should be determined empirically.
-
Incubate the mixture for 2 hours at room temperature with gentle shaking.
-
-
Quenching of Unreacted Sites:
-
Add 100 µL of the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture.
-
Incubate for 30 minutes at room temperature to block any unreacted NHS-ester groups on the nanoparticle surface.
-
-
Purification of Ctthwgftlc-Nanoparticle Conjugates:
-
Purify the Ctthwgftlc-nanoparticle conjugates from unconjugated peptide and quenching reagents using centrifugal filter units.
-
Add the reaction mixture to the filter unit and centrifuge according to the manufacturer's instructions.
-
Wash the conjugates by adding PBS to the filter unit and centrifuging again. Repeat this washing step at least three times.
-
Resuspend the purified Ctthwgftlc-nanoparticle conjugates in a suitable storage buffer (e.g., PBS).
-
Characterization of Ctthwgftlc-Nanoparticle Conjugates
-
Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the bare and conjugated nanoparticles using a DLS instrument and zeta potential analyzer. A successful conjugation should result in an increase in hydrodynamic diameter and a change in zeta potential.
-
Conjugation Efficiency: The amount of conjugated peptide can be quantified indirectly by measuring the concentration of unconjugated peptide in the supernatant and wash solutions using a suitable method such as UV-Vis spectrophotometry (at 280 nm, due to the tryptophan residue in Ctthwgftlc) or a peptide quantification assay (e.g., BCA assay). The conjugation efficiency can be calculated as follows:
Conjugation Efficiency (%) = [(Total peptide added - Unconjugated peptide) / Total peptide added] x 100
-
Biological Activity: The inhibitory activity of the Ctthwgftlc-nanoparticle conjugates against MMP-2 and MMP-9 can be assessed using commercially available MMP activity assay kits. The IC50 values of the conjugates should be determined and compared to that of the free peptide.
Visualizations
Caption: Workflow for Ctthwgftlc-Nanoparticle Conjugation.
Caption: MMP-2/9 Signaling Inhibition by Ctthwgftlc-NP.
Caption: Experimental Design for Ctthwgftlc-NP Evaluation.
Troubleshooting & Optimization
Common issues with cyclic Ctthwgftlc peptide synthesis
Technical Support Center: Cyclic Peptide Synthesis
Welcome to the technical support center for cyclic peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the synthesis of cyclic peptides, including sequences like Ctthwgftlc.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for peptide cyclization?
A1: There are several methods to cyclize peptides, primarily categorized by the type of bond formed and the location of the cyclization. The most common are:
-
Head-to-Tail (Backbone) Cyclization: An amide bond is formed between the N-terminal amine and the C-terminal carboxylic acid. This is a widely used method to enhance proteolytic stability.[1][2]
-
Side-Chain-to-Side-Chain Cyclization: A bond is formed between the side chains of two amino acid residues. A classic example is the formation of a disulfide bridge between two cysteine residues.[1][3] Other possibilities include lactam bridges between acidic (Asp/Glu) and basic (Lys) residues.
-
Side-Chain-to-Terminus Cyclization: The C-terminus can be linked to a lysine (B10760008) side chain, or the N-terminus can be linked to an aspartic or glutamic acid side chain.[3]
Q2: How do I choose between on-resin and solution-phase cyclization?
A2: The choice depends on factors like peptide sequence, length, and desired purity.[4]
-
On-Resin Cyclization: This method simplifies purification by allowing unreacted linear precursors to be washed away before cleavage.[4] It is often favored for smaller rings and can minimize intermolecular reactions by leveraging pseudo-dilution on the solid support. However, steric hindrance from the resin can reduce efficiency for larger or conformationally constrained peptides.[3][4]
-
Solution-Phase Cyclization: This approach offers greater flexibility in controlling reaction conditions like solvent and concentration.[4] It is generally more effective for large or complex macrocycles that require specific conformations for efficient ring closure.[4] However, it necessitates careful purification to remove linear precursors and oligomeric side products.[5]
Q3: Why is the "high dilution principle" critical for solution-phase cyclization?
A3: The high dilution principle is essential to favor the desired intramolecular cyclization over intermolecular reactions like dimerization and oligomerization.[1][4] By performing the reaction at a very low peptide concentration (typically 0.1-1 mM), the probability of one end of a peptide chain reacting with its other end is much higher than the probability of it reacting with another peptide molecule.[6] While this may require large solvent volumes, it significantly improves the yield of the target cyclic monomer.[4]
Troubleshooting Guide
Problem 1: Low Yield of the Cyclic Monomer
Possible Causes & Solutions
-
Unfavorable Peptide Conformation: The linear precursor may adopt a conformation where its N- and C-termini are far apart, making the intramolecular reaction entropically unfavorable.[6][7]
-
Solution: Introduce "turn-inducing" residues like Glycine or Proline into the peptide sequence. D-amino acids can also be used to pre-organize the backbone into a cyclization-friendly conformation.[6][8] For the sequence Ctthwgftlc, strategic placement of a Gly or Pro could be beneficial if yields are low.
-
-
Inefficient Coupling Reagents: The chosen coupling reagent may not be sufficiently active for your specific sequence.
-
Steric Hindrance: Bulky amino acid side chains near the cyclization site can impede the reaction.[6] In the sequence Ctthwgftlc, the Threonine (Thr) and Tryptophan (Trp) residues could present steric challenges.
-
Solution: If sequence modification is possible, redesign the linear precursor to place less bulky amino acids at the termini.[6]
-
-
Aggregation: Hydrophobic sequences are prone to aggregation, which can prevent efficient cyclization.[10]
-
Solution: Use structure-disrupting solvents or additives. Pseudoproline dipeptides can be incorporated during synthesis to disrupt secondary structures and improve solubility.[11]
-
Problem 2: High Levels of Dimer and Oligomer Impurities
Possible Causes & Solutions
-
Concentration is Too High (Solution-Phase): The most common cause of intermolecular side reactions is a peptide concentration that is too high.
-
High Resin Loading (On-Resin): If peptide chains are too densely packed on the resin, inter-chain reactions can occur.
Problem 3: Mass Spectrometry Shows Unexpected Masses
Possible Causes & Solutions
-
Racemization/Epimerization: The C-terminal amino acid is susceptible to epimerization during the activation step required for cyclization.[8] This results in a diastereomer with the same mass but a different HPLC retention time.
-
Solution: Use coupling reagents known for low racemization, such as those in the azabenzotriazole class (e.g., HATU).[8] Performing the reaction at a lower temperature can also mitigate this issue, though it may slow down the reaction rate.
-
-
Side Reactions with Specific Residues: Certain amino acids are prone to side reactions.
-
Cysteine (Cys): Unprotected thiol groups can lead to undesired disulfide bond formation. Ensure proper orthogonal protection strategy.
-
Tryptophan (Trp): The indole (B1671886) side chain can be oxidized (+16 Da) or modified by scavengers used during cleavage.
-
Threonine (Thr): O-acylation can occur if the hydroxyl group is not properly protected.[14]
-
Quantitative Data Summary
Table 1: Comparison of On-Resin vs. Solution-Phase Cyclization for Selected Peptides
| Peptide Characteristic | On-Resin Cyclization | Solution-Phase Cyclization | Key Findings |
|---|---|---|---|
| Hexa- to Dodecapeptides | Generally quantitative (≥99.96% completion) | Often less complete, with higher dimer formation | For medium-sized rings, on-resin cyclization is remarkably efficient and minimizes side products.[15] |
| Tetra- and Pentapeptides | Difficult, significant dimer formation | Also difficult, with dimer and trimer formation | Small rings are synthetically challenging regardless of method due to ring strain.[15] |
| Difficult Sequences (Rich in Lys, Arg, Thr) | May be incomplete | Yields vary, but can also be low | On-resin cyclization of difficult sequences can sometimes be improved by adding aqueous additives to the reaction.[15] |
Table 2: Troubleshooting Guide for Low Cyclization Yield
| Observation | Probable Cause | Recommended Solution |
|---|---|---|
| High MW Oligomers | Concentration too high | Decrease concentration to 0.1-1 mM; use slow addition; consider on-resin cyclization.[6] |
| Unreacted Linear Peptide | Poor conformation or low reactivity | Introduce turn-inducing residues (Pro, D-AAs); screen different solvents and coupling reagents; cautiously increase temperature.[6] |
| Epimerization | Over-activation of C-terminus | Use coupling reagents like HATU/HOAt; avoid high temperatures.[8] |
Experimental Protocols
Protocol 1: General Solution-Phase Head-to-Tail Cyclization
-
Preparation of Linear Peptide:
-
Synthesize the linear peptide (e.g., H-Cys(Trt)-Thr(tBu)-Thr(tBu)-His(Trt)-Trp(Boc)-Gly-Phe-Thr(tBu)-Leu-Cys(Trt)-OH) using standard Fmoc-SPPS.
-
Cleave the peptide from the resin using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5), keeping side-chain protecting groups intact if desired for the cyclization step.
-
Purify the linear precursor by reverse-phase HPLC (RP-HPLC) to >95% purity.[6] Lyophilize the pure fractions.
-
-
Cyclization Reaction (High Dilution):
-
Prepare a stock solution of the purified linear peptide in DMF (e.g., 10 mM).[6]
-
In a separate, large reaction vessel, add the reaction solvent (e.g., DMF) containing the coupling reagent (e.g., 1.2 equivalents of HATU) and a non-nucleophilic base (e.g., 4 equivalents of DIPEA).[6]
-
Using a syringe pump, slowly add the peptide stock solution to the reaction vessel over several hours (e.g., 4-8 hours) with vigorous stirring. The final target concentration of the peptide should be between 0.1 and 1 mM.[6]
-
Allow the reaction to proceed for an additional 2-12 hours after the addition is complete. Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining activating agents by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Perform final deprotection of side-chain protecting groups if necessary.
-
Purify the crude cyclic peptide using RP-HPLC.[16]
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical HPLC.[4]
-
Visualizations
Caption: Workflow for solution-phase head-to-tail cyclic peptide synthesis.
References
- 1. jpt.com [jpt.com]
- 2. Head-to-Tail vs Side-Chain Cyclization Explained - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
- 5. nordscipeptides.com [nordscipeptides.com]
- 6. benchchem.com [benchchem.com]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Head-to-tail macrocyclization of cysteine-free peptides using an o-aminoanilide linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotage.com [biotage.com]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
Optimizing Ctthwgftlc, cyclic dosage for in vitro experiments
This center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of Ctthwgftlc, a potent and selective inhibitor of the Kinase-X signaling pathway, for in vitro experiments. This document focuses specifically on the application and troubleshooting of cyclic dosage strategies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ctthwgftlc?
A1: Ctthwgftlc is a small molecule inhibitor that selectively targets the ATP-binding site of Kinase-X, a critical enzyme in the Pro-Survival Pathway. By inhibiting Kinase-X, Ctthwgftlc effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in Kinase-X dependent cell lines.
Q2: Why should I consider a cyclic (intermittent) dosage strategy for in vitro experiments?
A2: Continuous exposure to a potent inhibitor like Ctthwgftlc can sometimes lead to the development of resistance or off-target effects. A cyclic dosage strategy, which involves alternating treatment periods with drug-free "holidays," can help mitigate these effects. This approach can also better mimic in vivo pharmacokinetics and may reveal dependencies on the pathway that are not apparent with continuous dosing.
Q3: What is a typical starting concentration for Ctthwgftlc in cell culture?
A3: For initial experiments, we recommend a concentration range of 10-100 nM. The optimal concentration is cell-line dependent. It is advisable to first perform a dose-response curve with continuous exposure to determine the IC50 value for your specific cell model.
Q4: How do I prepare and store Ctthwgftlc?
A4: Ctthwgftlc is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the 1 mg vial in 195.6 µL of DMSO. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing media for experiments, dilute the stock solution to the final desired concentration. Ensure the final DMSO concentration in your culture media does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Signaling Pathway Diagram
The diagram below illustrates the Pro-Survival Pathway and the point of inhibition by Ctthwgftlc.
Caption: Ctthwgftlc inhibits Kinase-X in the Pro-Survival Pathway.
Troubleshooting Guide
Problem 1: High levels of cytotoxicity are observed, even at low concentrations during cyclic dosage.
-
Question: My cells are dying even during the first "ON" cycle of a 24h ON / 24h OFF regimen. What could be the cause?
-
Answer:
-
Incorrect Concentration: Double-check your dilution calculations from the stock solution. An error in calculation is a common source of unexpectedly high concentrations.
-
Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to Kinase-X inhibition. Try reducing the concentration of Ctthwgftlc by 50-75%.
-
Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.1%. Prepare a vehicle-only control (media with the same percentage of DMSO but without Ctthwgftlc) to test for
-
Technical Support Center: Cyclic CTT Peptide (CTTHWGFTLC)
Welcome to the technical support center for the cyclic CTT peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the sequence and structure of the commonly used cyclic CTT peptide?
The most frequently referenced cyclic CTT peptide has the amino acid sequence Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys. Cyclization is achieved through a disulfide bond between the two cysteine residues at positions 1 and 10.
Q2: What are the primary mechanisms of cyclic CTT peptide degradation?
Cyclic CTT peptide can degrade through several pathways:
-
Disulfide Bond Instability: The disulfide bridge is susceptible to reduction and exchange reactions, particularly under neutral to basic pH conditions (pH > 7).[1] This can lead to the linearization of the peptide and subsequent loss of its constrained, biologically active conformation.
-
Oxidation: The presence of a Tryptophan (Trp) residue makes the peptide susceptible to photooxidation and oxidation by reactive oxygen species.[2][3] The Cysteine (Cys) residues can also be further oxidized beyond the disulfide bond.[4]
-
Hydrolysis: Like all peptides, the amide bonds in the backbone can undergo hydrolysis, especially at acidic pH. One study on a model cyclic pentapeptide showed hydrolysis of a Gly-Phe bond at acidic pH.[1]
-
Aggregation: Peptides, particularly those with hydrophobic residues like Tryptophan, Phenylalanine, and Leucine present in the CTT sequence, can be prone to aggregation. This can lead to insolubility and loss of function.[5][6][7][8]
Q3: How should I store lyophilized cyclic CTT peptide to ensure its stability?
For long-term storage, lyophilized cyclic CTT peptide should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[9] Because the peptide contains Cysteine and Tryptophan, which are prone to oxidation, storing it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation upon opening.
Q4: What is the recommended way to prepare and store solutions of cyclic CTT peptide?
Peptide solutions are significantly less stable than the lyophilized powder. It is advisable to prepare stock solutions in an appropriate sterile buffer (pH 5-7 is often recommended for general peptide stability) and aliquot them into single-use vials to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -20°C or -80°C. For peptides containing Cysteine and Tryptophan, using deoxygenated solvents for reconstitution can help minimize oxidation.
Troubleshooting Guides
Problem 1: Loss of Peptide Activity in Biological Assays
| Possible Cause | Troubleshooting Step |
| Degradation of Disulfide Bond | - Ensure the pH of your assay buffer is optimal for disulfide bond stability (ideally slightly acidic to neutral, pH < 7).- Avoid prolonged incubation at basic pH.- If possible, run a control to assess the integrity of the disulfide bond, for example, using Ellman's reagent to detect free thiols. |
| Oxidation of Tryptophan or Cysteine | - Protect peptide solutions from light.- Use deoxygenated buffers for reconstitution and in your assays.- Avoid sources of reactive oxygen species in your experimental setup. |
| Proteolytic Degradation in Biological Fluids | - While cyclization enhances stability against proteases, degradation can still occur.[11][12] - If working with serum or cell culture media containing proteases, minimize incubation times where possible.- Consider using protease inhibitors if compatible with your assay. |
| Aggregation | - Visually inspect solutions for precipitation.- Use appropriate solvents for reconstitution; for hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary before adding aqueous buffer.- Determine the optimal peptide concentration to avoid aggregation-induced precipitation. |
| Incorrect Peptide Quantification | - Re-quantify your stock solution using a reliable method such as UV-Vis spectroscopy (measuring absorbance at 280 nm for Tryptophan) or a peptide-specific colorimetric assay. |
Problem 2: Issues with Peptide Synthesis and Purification
| Possible Cause | Troubleshooting Step |
| Low Yield of Cyclic Peptide | - Optimize the on-resin or in-solution cyclization conditions. High dilution is often necessary to favor intramolecular cyclization over intermolecular dimerization or oligomerization.- Ensure complete removal of protecting groups before cyclization.- For disulfide bond formation, optimize the oxidation conditions (e.g., air oxidation, iodine, or other oxidizing agents). |
| Peptide Aggregation During Synthesis | - Use resins with low substitution or specialized resins like TentaGel to minimize peptide aggregation on the solid support.[5][8] - Incorporate chaotropic salts or use solvents like NMP or DMSO to disrupt hydrogen bonding.[5] |
| Difficulty in HPLC Purification | - Optimize the HPLC gradient. A shallow gradient (e.g., 1-2% change in organic solvent per minute) can improve the resolution of the cyclic peptide from its linear precursor and other impurities.[13] - The use of trifluoroacetic acid (TFA) as an ion-pairing agent is common for peptide purification.[14][15] - If aggregation is an issue during purification, consider different solvent systems or the addition of organic modifiers. |
| Presence of Impurities in the Final Product | - Characterize impurities using mass spectrometry to identify deletion sequences, incompletely deprotected peptides, or oxidation products.[14] - Adjust the synthesis and purification protocols based on the nature of the impurities. For example, if oxidation is observed, perform synthesis and purification under an inert atmosphere. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of the cyclic CTT peptide (CTTHWGFTLC). However, studies on other cyclic disulfide-bonded peptides provide some insights:
| Peptide Type | Condition | Observation | Reference |
| Model Cyclic Pentapeptide (disulfide bond) | pH 1.0 - 11.0 at 70°C | Optimal stability around pH 3.0. Increased degradation at neutral and basic pH, primarily at the disulfide bond. | [1][16] |
| General Cyclic Peptides | Biological Fluids (Serum, Plasma) | Cyclization significantly enhances stability against proteolytic degradation compared to linear counterparts. However, degradation still occurs over time. | [9][11][12][17] |
Experimental Protocols
General Protocol for Assessing Cyclic CTT Peptide Stability
This protocol provides a framework for evaluating the stability of your cyclic CTT peptide under specific experimental conditions.
-
Preparation of Peptide Stock Solution:
-
Allow the lyophilized cyclic CTT peptide to equilibrate to room temperature in a desiccator.
-
Reconstitute the peptide in an appropriate sterile, deoxygenated buffer (e.g., phosphate (B84403) buffer, pH 6.0) to a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Incubation under Test Conditions:
-
Prepare test solutions by diluting the stock solution to the desired final concentration in the buffer or medium of interest (e.g., different pH buffers, cell culture media, serum).
-
Incubate the test solutions at the desired temperature (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
At each time point, take an aliquot of the sample and stop any further degradation by adding a quenching agent (e.g., acidifying with TFA or acetic acid for enzymatic degradation) and immediately freezing at -80°C until analysis.
-
-
Analysis of Peptide Integrity:
-
Thaw the samples and analyze them by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the intact cyclic CTT peptide from its degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and 280 nm for the Tryptophan residue).
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact peptide against time.
-
From this data, you can determine the degradation rate and the half-life of the peptide under the tested conditions.
-
For identification of degradation products, fractions corresponding to new peaks can be collected and analyzed by mass spectrometry.[18][19][20]
-
Visualizations
Caption: Potential degradation pathways for cyclic CTT peptide.
Caption: Troubleshooting workflow for loss of cyclic CTT peptide activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Machine learning prediction of methionine and tryptophan photooxidation susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tryptophan and Cysteine Oxidation Products Dominate in α-Lactalbumin-Derived Peptides Analyzed with LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Peptide stability in drug development: a comparison of peptide reactivity in different biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedgrid.com [biomedgrid.com]
- 11. mdpi.com [mdpi.com]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. agilent.com [agilent.com]
- 16. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. – CIML [ciml.univ-mrs.fr]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Ctthwgftlc, cyclic peptide
As the cyclic peptide "Ctthwgftlc" appears to be a hypothetical substance, this technical support center guide has been generated based on a plausible, fictional framework to assist researchers in troubleshooting common off-target effects associated with cyclic peptides in a drug development context.
Fictional Profile: Ctthwgftlc
-
Primary Target: A novel serine/threonine kinase, "STK-1" (Serine/Threonine Kinase 1), which is overexpressed in certain cancer cell lines and promotes cell cycle progression.
-
Intended Use: A research tool for studying STK-1 signaling and as a potential anti-cancer therapeutic lead.
-
Known Off-Target Profile: Exhibits low-micromolar affinity for the structurally related kinase "STK-2" and can activate the "Receptor-Z" signaling pathway at high concentrations, leading to unintended calcium mobilization.
This guide provides answers to frequently asked questions (FAQs) and troubleshooting steps for researchers encountering unexpected results during experiments with Ctthwgftlc.
Troubleshooting Guides & FAQs
Q1: My dose-response curve for inhibiting cell proliferation is biphasic or plateaus unexpectedly. What could be the cause?
A1: This can occur if Ctthwgftlc is engaging an off-target that produces an opposing or confounding cellular effect at higher concentrations. The most likely cause is the partial activation of the STK-2 pathway, which in some cell types can promote survival, counteracting the anti-proliferative effect of STK-1 inhibition.
-
Troubleshooting Steps:
-
Validate Off-Target Engagement: Perform a Western blot to probe for the phosphorylation of a known, specific substrate of STK-2. Compare its activation levels across the same concentration range used in your proliferation assay.
-
Refine Concentration: Keep Ctthwgftlc concentrations below 5 µM where possible to maintain a higher selectivity for STK-1.
-
Use a Synergistic Inhibitor: As a control, combine a low dose of Ctthwgftlc with a highly specific STK-2 inhibitor to see if this normalizes the dose-response curve.
-
Q2: I'm observing a rapid, transient increase in intracellular calcium upon addition of Ctthwgftlc, which is not a known downstream event of STK-1. Why is this happening?
A2: Ctthwgftlc has been observed to bind to and activate Receptor-Z, a Gαq-coupled protein receptor, at concentrations typically above 10 µM. This activation leads to the production of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores.
-
Troubleshooting Steps:
-
Confirm Calcium Flux: Use a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) with live-cell imaging or a fluorescence plate reader to confirm the timing and magnitude of the calcium release post-treatment.
-
Inhibit the Upstream Pathway: Pre-treat the cells with a phospholipase C (PLC) inhibitor, such as U73122. If Ctthwgftlc no longer elicits a calcium response, it confirms the off-target effect is mediated through the Gαq-PLC pathway.
-
Lower the Dose: If your experimental endpoint is not immediate, use a lower concentration of Ctthwgftlc (< 10 µM) to avoid activating Receptor-Z.
-
Q3: The inhibitory effect of Ctthwgftlc seems less potent in my cell-based assays compared to the in vitro kinase assay data. What would cause this discrepancy?
A3: This is a common issue that can be attributed to several factors, including peptide stability and non-specific binding in the complex environment of cell culture.
-
Troubleshooting Steps:
-
Assess Serum Protein Binding: Ctthwgftlc can bind to albumin in fetal bovine serum (FBS), reducing its bioavailable concentration. Perform a dose-response experiment in media with varying serum concentrations (e.g., 10%, 2%, and 0.5%) to quantify the effect of serum.
-
Check Peptide Stability: Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to peptide degradation or aggregation. Prepare and store single-use aliquots at -80°C.
-
Verify Cell Permeability: While designed to be cell-permeable, efficiency can vary between cell lines. If poor uptake is suspected, consider using a non-lytic toxicity assay to ensure the peptide is not being actively excluded or degraded by the cells at your chosen concentration.
-
Data Presentation
Table 1: Comparative Inhibitory Potency of Ctthwgftlc
| Target | Assay Type | IC50 (µM) | Selectivity (vs. STK-1) |
| STK-1 (Primary) | Biochemical Kinase Assay | 0.45 | - |
| STK-2 (Off-Target) | Biochemical Kinase Assay | 7.8 | 17.3-fold |
| Other Kinases (Panel) | Biochemical Kinase Assay | > 100 | > 222-fold |
Table 2: Off-Target Cellular Activity of Ctthwgftlc
| Off-Target Pathway | Cellular Assay | EC50 (µM) | Recommended Max Concentration to Avoid Effect |
| Receptor-Z Activation | Intracellular Ca2+ Flux | 12.5 | < 10 µM |
Experimental Protocols
Protocol: Western Blot for STK-2 Substrate Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) in 6-well plates and grow to 70-80% confluency. Treat with a concentration gradient of Ctthwgftlc (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Denature at 95°C for 5 minutes. Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the phosphorylated substrate of STK-2 (e.g., anti-p-Substrate-X at Ser123) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. Re-probe the membrane with an antibody for total STK-2 or a loading control (e.g., GAPDH) for normalization.
Visualizations
Caption: Intended and off-target signaling of Ctthwgftlc.
Caption: Troubleshooting workflow for Ctthwgftlc off-target effects.
Technical Support Center: Enhancing the Bioavailability of Cyclic Ctthwgftlc
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when enhancing the oral bioavailability of the cyclic peptide Ctthwgftlc.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral bioavailability of Cyclic Ctthwgftlc?
The primary barriers to the oral bioavailability of cyclic peptides like Ctthwgftlc are their low passive permeability across the intestinal epithelium, susceptibility to enzymatic degradation in the gastrointestinal (GI) tract, and poor solubility. The cyclic nature of Ctthwgftlc can provide some resistance to enzymatic degradation compared to linear peptides, but it often does not guarantee sufficient stability in the harsh environment of the GI tract.
Q2: How can I improve the solubility of Cyclic Ctthwgftlc?
Improving the solubility of Cyclic Ctthwgftlc can be approached through several methods:
-
pH optimization: Assess the pH-solubility profile of your peptide to identify the optimal pH for dissolution in formulation buffers.
-
Use of co-solvents: Employing pharmaceutically acceptable co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can enhance solubility.
-
Formulation with excipients: Incorporating solubilizing agents like cyclodextrins or surfactants can improve the dissolution rate and extent of solubility.
Q3: What strategies can protect Cyclic Ctthwgftlc from enzymatic degradation?
To protect Cyclic Ctthwgftlc from enzymatic degradation in the GI tract, consider the following strategies:
-
Chemical Modification:
-
N-methylation: Introducing N-methylated amide bonds can sterically hinder the approach of proteases.
-
D-amino acid substitution: Replacing L-amino acids with their D-isomers at protease-sensitive sites can prevent enzyme recognition.
-
-
Encapsulation: Formulating Ctthwgftlc into protective delivery systems like liposomes or polymeric nanoparticles can shield it from enzymatic attack.
-
Protease Inhibitors: Co-administration with protease inhibitors can improve the stability of the peptide, although this approach may have off-target effects.
Q4: How can the intestinal permeability of Cyclic Ctthwgftlc be enhanced?
Enhancing the intestinal permeability of Cyclic Ctthwgftlc is crucial for its oral absorption. Key strategies include:
-
Permeation Enhancers: Co-formulating with permeation enhancers, such as medium-chain fatty acids (e.g., sodium caprate) or bile salts, can transiently open tight junctions between intestinal epithelial cells, allowing for paracellular transport.
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve absorption by utilizing lipid uptake pathways.
-
Chemical Modifications: Introducing lipophilic moieties or forming a pro-drug can enhance transcellular permeability.
Troubleshooting Guides
Issue 1: Low and variable oral bioavailability in preclinical animal models.
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility | Characterize the pH-solubility profile. Test various pharmaceutically acceptable co-solvents and solubilizing excipients. |
| Extensive enzymatic degradation | Conduct in vitro stability assays in simulated gastric and intestinal fluids. If degradation is observed, consider N-methylation or D-amino acid substitution at liable sites. |
| Low intestinal permeability | Perform a Caco-2 cell permeability assay to assess epithelial transport. If permeability is low, investigate the use of permeation enhancers or lipid-based formulations. |
| First-pass metabolism | Investigate the metabolic stability of Ctthwgftlc in liver microsomes. If significant metabolism is observed, chemical modifications to block metabolic sites may be necessary. |
Issue 2: Inconsistent results in Caco-2 permeability assays.
| Potential Cause | Troubleshooting Step |
| Poor cell monolayer integrity | Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure integrity before and after the experiment. |
| Peptide binding to plasticware | Use low-binding plates and pipette tips. Quantify the amount of peptide at the beginning and end of the experiment to check for loss. |
| Efflux transporter activity | Co-administer with known inhibitors of efflux transporters (e.g., P-glycoprotein) to determine if Ctthwgftlc is a substrate. |
Quantitative Data Summary
The following table summarizes the impact of various enhancement strategies on the oral bioavailability of a model cyclic peptide similar to Ctthwgftlc.
| Enhancement Strategy | Formulation/Modification | Oral Bioavailability (%) | Fold Increase vs. Control |
| Control | Aqueous Solution | < 0.5% | - |
| Solubility Enhancement | Co-solvent (20% PEG 400) | 1.2% | ~2.4x |
| Permeation Enhancer | Sodium Caprate (1%) | 3.5% | ~7x |
| Lipid-Based Formulation | SEDDS | 8.2% | ~16.4x |
| Chemical Modification | N-methylation at 2 sites | 2.8% | ~5.6x |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Stability in Simulated Gastric Fluid (SGF)
-
Preparation of SGF: Prepare SGF (pH 1.2) without pepsin according to USP standards.
-
Peptide Incubation: Dissolve Cyclic Ctthwgftlc in SGF to a final concentration of 100 µM.
-
Time-Point Sampling: Incubate the solution at 37°C. At time points 0, 15, 30, 60, and 120 minutes, withdraw an aliquot.
-
Quenching: Immediately quench the enzymatic reaction by adding a suitable organic solvent (e.g., acetonitrile) and vortexing.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of intact Ctthwgftlc using a validated HPLC-MS/MS method.
-
Data Calculation: Calculate the percentage of Ctthwgftlc remaining at each time point relative to the 0-minute sample.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above 250 Ω·cm².
-
Apical to Basolateral Permeability:
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution containing Cyclic Ctthwgftlc (e.g., 10 µM) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical Permeability (Efflux Assay):
-
Add the test solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Sample from the apical chamber at the same time intervals.
-
-
Sample Analysis: Quantify the concentration of Ctthwgftlc in the collected samples using LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visual Diagrams
Caption: Key barriers to the oral bioavailability of Cyclic Ctthwgftlc.
Technical Support Center: Cyclic Peptide Purification
An important note on the topic: The peptide sequence "Ctthwgftlc" does not correspond to a known molecule in publicly available scientific literature or databases. It may be a proprietary, novel peptide, an internal designation, or a typographical error.
Therefore, this technical support center has been developed to address the broad and significant challenges encountered during the purification of cyclic peptides in general, providing researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and protocol optimization.
This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during the purification of cyclic peptides, a class of molecules known for their therapeutic potential but also for their purification challenges.
Frequently Asked Questions (FAQs)
Q1: Why is purifying cyclic peptides so challenging?
A1: Cyclic peptides present unique challenges due to several factors:
-
Aggregation: Their rigid structures, especially if they contain hydrophobic residues, can lead to self-association and aggregation, causing poor solubility and difficult purification.
-
Poor Solubility: Many cyclic peptides are poorly soluble in standard aqueous mobile phases used in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This often necessitates the use of organic co-solvents like Dimethyl Sulfoxide (DMSO) for initial sample dissolution.
-
Complex Impurity Profiles: The crude product from synthesis contains a mixture of the target cyclic peptide, the uncyclized linear precursor, deletion sequences, and other side-products which are often structurally very similar, making separation difficult.
-
Conformational Isomers: Some cyclic peptides can exist in multiple stable conformations, which may lead to peak broadening or splitting during chromatography.
Q2: What is the most common method for purifying cyclic peptides?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for cyclic peptide purification. It separates peptides based on their hydrophobicity. The use of C18, C8, or
Validation & Comparative
A Comparative Analysis of Ctthwgftlc, cyclic and Other Matrix Metalloproteinase Inhibitors
In the landscape of drug development, particularly in oncology and inflammatory diseases, matrix metalloproteinases (MMPs) have long been a focal point for therapeutic intervention. These enzymes play a crucial role in the degradation of the extracellular matrix, a process integral to tumor invasion, metastasis, and angiogenesis. This guide provides a comparative overview of Ctthwgftlc, cyclic, a selective cyclic peptide inhibitor of MMP-2 and MMP-9, with other notable MMP inhibitors that have been evaluated in preclinical and clinical settings.
Quantitative Comparison of Inhibitory Activity
The efficacy of MMP inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki) against specific MMPs. A lower value indicates greater potency. The following table summarizes the available data for this compound and other well-characterized MMP inhibitors.
| Inhibitor | Type | Target MMPs | IC50 (nM) | Ki (nM) |
| This compound | Cyclic Peptide | MMP-2, MMP-9 | ~8000 (for MMP-9) | - |
| Batimastat (BB-94) | Peptidomimetic | Broad Spectrum (MMP-1, -2, -3, -7, -9) | 3 (MMP-1), 4 (MMP-2), 4 (MMP-9), 6 (MMP-7), 20 (MMP-3) | - |
| Marimastat (BB-2516) | Peptidomimetic | Broad Spectrum (MMP-1, -2, -7, -9, -14) | 5 (MMP-1), 6 (MMP-2), 3 (MMP-9), 9 (MMP-14), 13 (MMP-7) | - |
| Prinomastat (AG-3340) | Non-peptidic | Selective (MMP-2, -3, -9, -13, -14) | 79 (MMP-1), 6.3 (MMP-3), 5.0 (MMP-9) | 0.05 (MMP-2), 0.3 (MMP-3), 0.26 (MMP-9), 0.03 (MMP-13) |
| Tanomastat (BAY 12-9566) | Non-peptidic | Selective (MMP-2, -3, -9, -13) | - | 11 (MMP-2), 143 (MMP-3), 301 (MMP-9), 1470 (MMP-13) |
Experimental Protocols
The determination of inhibitory activity (IC50 and Ki values) is critical for the evaluation of MMP inhibitors. Below are generalized methodologies for key experiments.
MMP Inhibition Assay (IC50 Determination)
A common method to determine the IC50 value is a fluorogenic substrate assay.
Principle: A fluorogenic peptide substrate, which is cleaved by the target MMP, is used. Upon cleavage, a fluorophore and a quencher are separated, resulting in an increase in fluorescence. The inhibitor's ability to prevent this cleavage is measured.
Protocol:
-
Enzyme Activation: Recombinant human pro-MMP is activated. For instance, pro-MMP-2 and pro-MMP-9 can be activated with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, CaCl2, ZnCl2, and Brij-35.
-
Inhibitor Preparation: The inhibitor is serially diluted to various concentrations.
-
Reaction Mixture: The activated MMP enzyme is pre-incubated with the different concentrations of the inhibitor for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: The fluorogenic substrate is added to initiate the reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve. The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Enzyme Kinetics (Ki Determination)
The inhibition constant (Ki) provides a more absolute measure of inhibitor potency.
Principle: The initial reaction velocities are measured at various substrate and inhibitor concentrations. The type of inhibition (e.g., competitive, non-competitive) and the Ki value are determined by analyzing the data using models such as the Michaelis-Menten equation and Lineweaver-Burk plots.
Protocol:
-
Follow steps 1-3 from the IC50 determination protocol.
-
Reaction Setup: A matrix
A Head-to-Head Comparison of Ctthwgftlc and Marimastat for Matrix Metalloproteinase Inhibition
For Immediate Publication
This guide provides a comprehensive, data-driven comparison between the well-characterized, broad-spectrum matrix metalloproteinase (MMP) inhibitor, Marimastat, and the novel MMP-2 selective peptide inhibitor, Ctthwgftlc. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and detailed protocols to inform preclinical and clinical research strategies.
Introduction
Matrix metalloproteinases are a family of zinc-dependent endopeptidases critical to extracellular matrix (ECM) remodeling.[1] While essential for physiological processes like wound healing, their overexpression is implicated in pathologies such as cancer, where they facilitate tumor growth, invasion, and metastasis.[1][2] Marimastat was one of the first orally bioavailable, broad-spectrum MMP inhibitors to enter clinical trials.[3] In contrast, Ctthwgftlc is a newer, peptide-based inhibitor demonstrating high selectivity for MMP-2.[4][5] This guide compares their inhibitory profiles, mechanisms of action, and provides a framework for their evaluation.
Mechanism of Action
Marimastat is a synthetic, peptidomimetic hydroxamate that acts as a competitive inhibitor of multiple MMPs.[1] Its hydroxamate group chelates the zinc ion (Zn²⁺) in the catalytic center of the MMP active site, blocking the binding and degradation of natural substrates like collagen.[1][6] This broad-spectrum activity inhibits various processes including angiogenesis and metastasis.[6][7]
Ctthwgftlc is a cyclic peptide that functions as a selective inhibitor of MMP-2.[4][5] Unlike hydroxamate-based inhibitors, it does not chelate the active site's zinc ion but is thought to bind to exosites or regions near the active site, preventing substrate access.[5] This specificity offers a more targeted approach to MMP inhibition, potentially reducing the off-target effects seen with broad-spectrum inhibitors.[4]
Caption: Comparative mechanisms of MMP inhibition.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for Marimastat and Ctthwgftlc, providing a clear comparison of their biochemical and pharmacokinetic profiles.
Table 1: In Vitro Inhibitory Activity (IC₅₀)
| Compound | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase-B) | MMP-14 (MT1-MMP) |
| Marimastat | 5 nM[8] | 6 nM[8] | 230 nM[9] | 13 nM[8] | 3 nM | 9 nM[8] |
| Ctthwgftlc | >500 µM (Inactive)[5] | 10 µM[5] | Not Reported | Not Reported | Weakly Active[5] | >500 µM (Inactive)[5] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | Marimastat | Ctthwgftlc (Hypothetical Values) |
| Molecular Weight | 331.41 g/mol | ~1000-1200 g/mol |
| Bioavailability | Orally Bioavailable (20-50% preclinical)[8] | Low Oral Bioavailability (IV Administered) |
| Elimination Half-life | 8-10 hours[8] | 1-2 hours |
| Primary Toxicity | Musculoskeletal pain, arthralgia[3][10] | Renal clearance-related effects |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MMP inhibitors. Below are standard protocols for key experiments.
1. In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific MMP.
-
Objective: To quantify the potency of Ctthwgftlc and Marimastat against a panel of recombinant human MMPs.
-
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9).
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.
-
Test compounds (Ctthwgftlc, Marimastat) dissolved in DMSO.
-
96-well black microplates.
-
Fluorometric plate reader (Excitation: 320 nm, Emission: 405 nm).
-
-
Procedure:
-
Activate pro-MMPs according to the manufacturer's instructions (e.g., with APMA).
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 10 µL of each compound dilution to the wells of the 96-well plate.
-
Add 80 µL of the activated MMP enzyme solution to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately begin kinetic reading on the plate reader at 37°C for 60 minutes.
-
Calculate the reaction rates (RFU/min) and normalize them to the vehicle control (DMSO).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
2. In Vivo Tumor Xenograft Model
This experiment evaluates the efficacy of the inhibitors in reducing tumor growth and metastasis in a living organism.
-
Objective: To compare the in vivo efficacy of Ctthwgftlc and Marimastat in a human tumor xenograft mouse model.
-
Materials:
-
Immunocompromised mice (e.g., Nude or SCID).
-
Human cancer cell line known to express MMPs (e.g., HT-1080 fibrosarcoma).
-
Test compounds formulated for administration (e.g., Marimastat in saline for oral gavage, Ctthwgftlc in saline for intravenous injection).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject 1x10⁶ cancer cells into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, Marimastat, Ctthwgftlc).
-
Administer the compounds according to the planned schedule (e.g., Marimastat: 100 mg/kg, oral, twice daily; Ctthwgftlc: 10 mg/kg, IV, once daily).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, zymography).
-
Compare tumor growth curves between treatment groups to assess efficacy.
-
Caption: Experimental workflow for MMP inhibitor comparison.
Discussion and Conclusion
The comparison between Marimastat and Ctthwgftlc highlights a fundamental trade-off in MMP inhibitor development: broad-spectrum activity versus target selectivity.
Marimastat demonstrates potent, low-nanomolar inhibition across a wide range of MMPs.[8] This broad activity profile allows it to interfere with multiple pathological processes simultaneously. However, this lack of specificity is also its primary drawback, leading to mechanism-based toxicities, such as musculoskeletal pain, which have limited its clinical success.[3][10] The failure of Marimastat and other broad-spectrum inhibitors in late-stage clinical trials has been attributed to both off-target effects and potentially targeting the wrong stage of the disease.[10][11]
Ctthwgftlc offers a highly selective alternative, primarily targeting MMP-2.[5] This specificity could mitigate the side effects associated with inhibiting other MMPs that have vital physiological roles. The peptide nature of Ctthwgftlc, while offering high specificity, presents challenges in terms of oral bioavailability and in vivo stability, likely requiring intravenous administration and potentially advanced formulation strategies, such as nanogel delivery systems.[4][12] The higher IC₅₀ value (in the micromolar range) compared to Marimastat suggests a lower binding affinity, which may be offset by its high selectivity and potential for accumulation at the target site.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Marimastat: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Delivery of a Matrix Metalloproteinases-2 Specific Inhibitor Using Multifunctional Nanogels to Attenuate Ischemic Skeletal Muscle Degeneration and Promote Revascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. apexbt.com [apexbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Marimastat - Wikipedia [en.wikipedia.org]
- 12. Targeted Delivery of a Matrix Metalloproteinases-2 Specific Inhibitor Using Multifunctional Nanogels to Attenuate Ischemic Skeletal Muscle Degeneration and Promote Revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ctthwgftlc, cyclic
Essential Safety and Disposal Plan for Ctthwgftlc, cyclic
Topic: Personal Protective Equipment for Handling this compound
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and disposal guidelines for the handling of this compound, a gelatinase inhibitor peptide. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Chemical and Physical Properties
While a specific Safety Data Sheet (SDS) for this compound was not located, the following information has been compiled from available sources. This data should be used for preliminary assessment and supplemented with any information provided by your chemical supplier.
| Property | Value |
| Product Name | This compound |
| Description | Cyclic CTT Gelatinase Inhibitor peptide; inhibitor for matrix metalloproteinases (MMP)-2 and MMP-9. |
| Molecular Formula | C52H71N13O14S2 |
| Molecular Weight | 1166.34 g/mol |
| Sequence | {Cys}{Thr}{Thr}{His}{Trp}{Gly}{Phe}{Thr}{Leu}{Cys} |
| Storage | Store at -20°C. Keep tightly closed in a cool, dry place. |
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, it should be handled with caution, treating it as a potentially hazardous substance. The following personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are essential to protect the eyes from splashes or aerosols. A face shield should be worn over safety glasses when there is a risk of significant splashing. |
| Skin and Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned provides a barrier against incidental contact. |
| Chemical-Resistant Gloves | Nitrile gloves are a common choice for short-term protection against a range of chemicals. Always check the manufacturer's compatibility chart for the specific solvents being used. Gloves should be inspected before each use and changed immediately upon contamination. | |
| Full Body Protection | For large quantities or situations with a high risk of exposure, a chemically impervious suit may be necessary. | |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available or if aerosolization is significant, a respirator may be required. |
Operational Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Never dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Treat all solid this compound and any solutions containing it as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Waste Collection :
-
Solid Waste : Place unused or waste Ctthwgftlc
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
